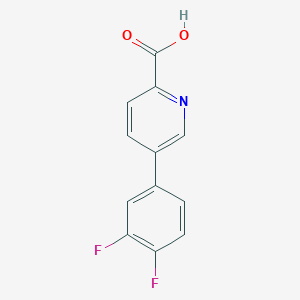

5-(4-Formylphenyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

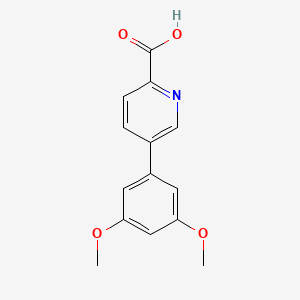

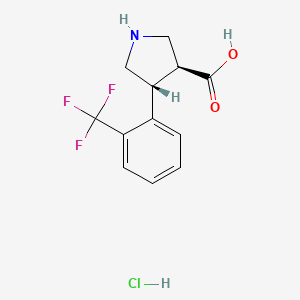

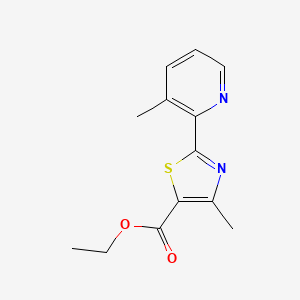

5-(4-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, featuring a formyl group attached to a phenyl ring, which is further connected to the picolinic acid moiety

Wirkmechanismus

Target of Action

The primary targets of 5-(4-Formylphenyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This compound acts as an anti-infective and immunomodulator, primarily by inhibiting membrane fusion events during viral entry .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . It also interferes with cellular endocytosis, which is a critical process for the internalization of many substances, including viruses .

Result of Action

The action of this compound results in the inhibition of viral replication and packaging, making it a broad-spectrum antiviral against enveloped viruses . It has been shown to restrict the entry of several viruses, including SARS-CoV-2 and influenza A virus, both in vitro and in vivo .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-(4-Formylphenyl)picolinic acid are not well-documented in the literature. It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Cellular Effects

The cellular effects of this compound are not well-studied. Picolinic acid, a related compound, has been shown to have antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented in the literature. Picolinic acid, a related compound, has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. A gene cluster responsible for the complete degradation of picolinic acid has been identified in Alcaligenes faecalis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)picolinic acid typically involves the formylation of picolinic acid derivatives. One common method is the Vilsmeier-Haack reaction, where picolinic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the phenyl ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Formylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

Oxidation: 5-(4-Carboxyphenyl)picolinic acid.

Reduction: 5-(4-Hydroxymethylphenyl)picolinic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(4-Formylphenyl)picolinic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biological systems, particularly in metal ion chelation and enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Picolinic Acid: A simpler derivative with a carboxylic acid group attached to the pyridine ring.

Isonicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 4-position of the pyridine ring.

Nicotinic Acid: Another isomer with the carboxyl group at the 3-position of the pyridine ring.

Uniqueness: Its ability to form stable metal complexes and participate in multiple types of chemical reactions distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer |

566198-33-2 |

|---|---|

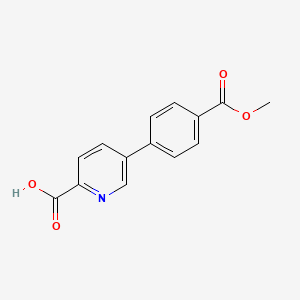

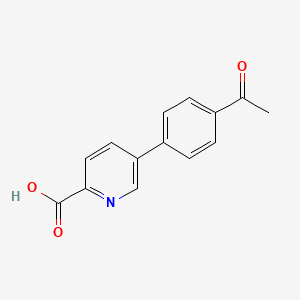

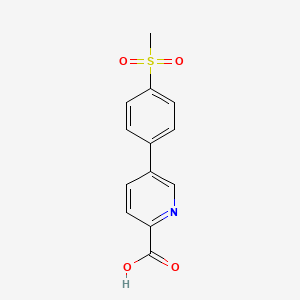

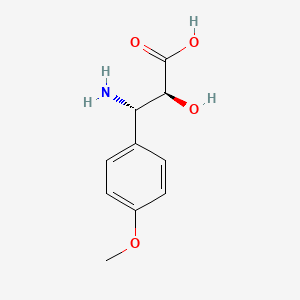

Molekularformel |

C14H11NO3 |

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

5-(2-acetylphenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)10-6-7-13(14(17)18)15-8-10/h2-8H,1H3,(H,17,18) |

InChI-Schlüssel |

JHOMRRPFGWVJAG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(=O)O |

Kanonische SMILES |

CC(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6336838.png)